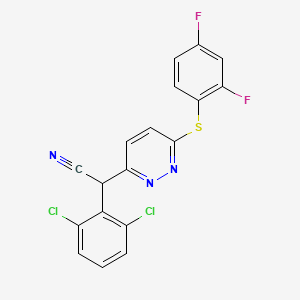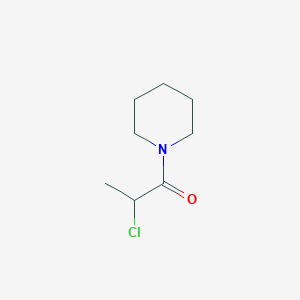
1-(2-クロロプロパノイル)ピペリジン
説明
1-(2-Chloropropanoyl)piperidine is a compound with the molecular formula C8H14ClNO . It is also known by other names such as 2-chloro-1-(piperidin-1-yl)propan-1-one . The compound has a molecular weight of 175.65 g/mol .
Molecular Structure Analysis
The InChI code for 1-(2-Chloropropanoyl)piperidine is 1S/C8H14ClNO/c1-7(9)8(11)10-5-3-2-4-6-10/h7H,2-6H2,1H3 . The compound has a topological polar surface area of 20.3 Ų and a complexity of 143 . It has one rotatable bond .Physical And Chemical Properties Analysis
1-(2-Chloropropanoyl)piperidine has a molecular weight of 175.66 g/mol . It is a liquid at room temperature .科学的研究の応用
薬物設計
ピペリジンは、薬物設計において最も重要な合成フラグメントの1つです . 製薬業界では重要な役割を果たしています . その誘導体は、20種類以上の医薬品のクラスとアルカロイドに見られます .
抗がん用途
ピペリジンは、単独またはいくつかの新規薬剤との併用療法において、乳がん、前立腺がん、結腸がん、肺がん、卵巣がんなどの癌に対する潜在的な臨床薬剤として作用します . たとえば、ピペリジン誘導体1-(2-(4-(ジベンゾ[b,f]チエピン-10-イル)フェノキシ)エチル)ピペリジン(DTPEP)は、タモキシフェン(TAM)から合成されました。 DTPEPの効果は、エストロゲン受容体(ER)陰性細胞(MDA-MB-231)とER陽性細胞(MCF-7)の両方で観察されています .
ピペリジン誘導体の合成
様々なピペリジン誘導体(置換ピペリジン、スピロピペリジン、縮合ピペリジン、ピペリジノン)の形成につながる分子内および分子間反応に関する科学文献 .
アンドロゲン非依存性癌細胞株に対する抗がん剤
ピペリジンを組み込んだ抗がん剤は、アンドロゲン非依存性癌細胞株(ARPC)に対して特に優れた活性を示しています .
農薬と殺虫剤
ピペリジン誘導体は、害虫に対して生物活性を持ち、様々な農薬や殺虫剤の製造に使用できます .
生物学的および薬理学的活性
ピペリジンは、生物学的活性と薬理学的活性を有することが判明しています . 置換ピペリジンの合成のための迅速かつ費用対効果の高い方法の開発は、現代の有機化学における重要な課題です .
将来の方向性
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
作用機序
Target of Action
1-(2-Chloropropanoyl)piperidine is a compound that belongs to the piperidine family Piperidine derivatives have been found to exhibit a wide range of pharmacological activities, including anticancer potential .
Mode of Action
It is known that piperidine derivatives can interact with various biological targets and modulate their activity . These interactions can lead to changes in cellular processes, potentially contributing to the compound’s observed effects.
Biochemical Pathways
Piperidine derivatives have been found to regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/akt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-ib, etc . These pathways play critical roles in cell growth, survival, and differentiation, and their modulation can have significant downstream effects.
Result of Action
Piperidine derivatives have been found to exhibit various pharmacological effects, including anticancer activity . These effects are likely the result of the compound’s interactions with its biological targets and its impact on cellular processes.
特性
IUPAC Name |
2-chloro-1-piperidin-1-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO/c1-7(9)8(11)10-5-3-2-4-6-10/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDJFMIFLYHGOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCCC1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00391021 | |
| Record name | 1-(2-chloropropanoyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00391021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66203-96-1 | |
| Record name | 1-(2-chloropropanoyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00391021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


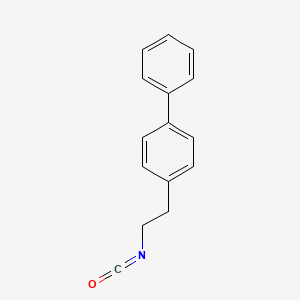
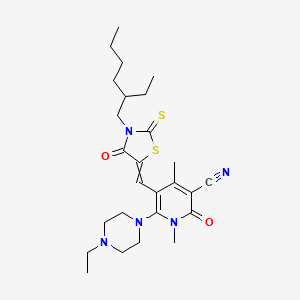
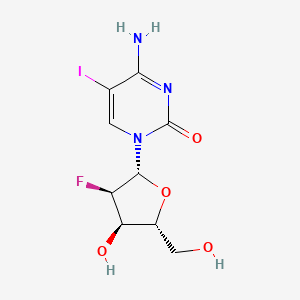
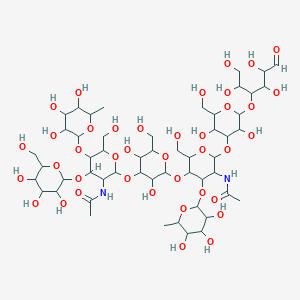
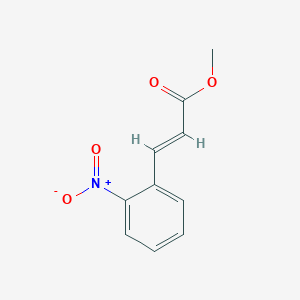
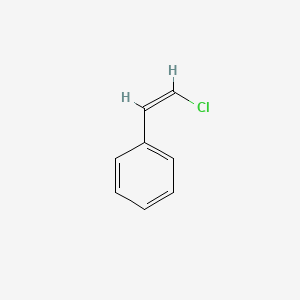
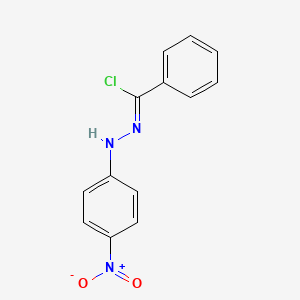
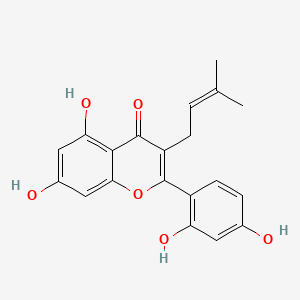



![Tris[bis(trimethylsilyl)amino]scandium](/img/structure/B1598865.png)

